1-benzhydryl-4-(2-thienylsulfonyl)piperazine
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Overview
Description
1-benzhydryl-4-(2-thienylsulfonyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. The benzhydryl group is a fundamental component present in various drugs, including antihistamines, antihypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is known for its ability to bind to multiple receptors with high affinity, making it a privileged structure in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzhydryl-4-(2-thienylsulfonyl)piperazine can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 2-thienylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the compound is synthesized through nucleophilic substitution.
Oxidation and Reduction:
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, sulfonyl chlorides.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group would yield the corresponding sulfonic acid.
Scientific Research Applications
1-benzhydryl-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in inhibiting breast cancer cell proliferation.
Pharmacology: It is used to explore the binding affinity and selectivity of piperazine derivatives to various receptors.
Biochemistry: The compound is investigated for its interactions with enzymes and other proteins.
Industrial Chemistry: Piperazine derivatives are used as raw materials for hardening epoxy resins, corrosion inhibitors, insecticides, and urethane catalysts.
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various pharmacological effects . The exact molecular pathways and targets for this specific compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another derivative with similar structural features but different functional groups.
1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine: A compound with a toluene sulfonyl group instead of a thienyl sulfonyl group.
Uniqueness
1-benzhydryl-4-(2-thienylsulfonyl)piperazine is unique due to the presence of the thienyl sulfonyl group, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-benzhydryl-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,20-12-7-17-26-20)23-15-13-22(14-16-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTQTSQIUGSRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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